2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound that belongs to the class of phthalic acid derivatives It is characterized by the presence of a phthalimide core substituted with a carboxyphenyl group
Preparation Methods
The synthesis of 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization steps. One common synthetic route includes:
Reaction of Phthalic Anhydride with 3-Aminobenzoic Acid: This step forms the phthalimide core.
Oxidation and Carboxylation: The intermediate product is then oxidized and carboxylated to introduce the carboxyphenyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted phthalimides and carboxylic acids.
Scientific Research Applications
2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the carboxyl and phthalimide groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid include other phthalimide derivatives and carboxyphenyl-substituted compounds. Some examples are:
Phthalimide: The parent compound, which lacks the carboxyphenyl substitution.
N-Phenylphthalimide: A derivative with a phenyl group instead of a carboxyphenyl group.
3-Carboxyphthalic Acid: A related compound with carboxyl groups on the phthalic acid core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-13-11-5-4-9(16(22)23)7-12(11)14(19)17(13)10-3-1-2-8(6-10)15(20)21/h1-7H,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQWSBAUSJDYFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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